Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate
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Overview
Description
Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate is an organic compound with the molecular formula C11H11ClINO3 This compound is of interest due to its unique chemical structure, which includes a chloroacetyl group, an iodine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate typically involves a multi-step process:
Starting Material: The synthesis begins with 4-amino-3-iodobenzoic acid.
Esterification: The carboxylic acid group of 4-amino-3-iodobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl 4-amino-3-iodobenzoate.
Chloroacetylation: The amino group of ethyl 4-amino-3-iodobenzoate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The iodine atom can undergo oxidation or reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used.
Oxidation: Iodine-containing products with higher oxidation states.
Reduction: Iodine-containing products with lower oxidation states.
Hydrolysis: 4-[(chloroacetyl)amino]-3-iodobenzoic acid.
Scientific Research Applications
Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of Ethyl 4-[(chloroacetyl)amino]-3-iodobenzoate is primarily determined by its functional groups:
Chloroacetyl Group: Can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity.
Iodine Atom: Can participate in halogen bonding, influencing molecular interactions.
Ester Group: Can undergo hydrolysis, releasing the active carboxylic acid form.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-3-iodobenzoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-[(chloroacetyl)amino]benzoate:
Ethyl 4-[(bromoacetyl)amino]-3-iodobenzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of both the chloroacetyl and iodine groups makes it a versatile compound for synthetic and biological studies .
Properties
Molecular Formula |
C11H11ClINO3 |
---|---|
Molecular Weight |
367.57 g/mol |
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]-3-iodobenzoate |
InChI |
InChI=1S/C11H11ClINO3/c1-2-17-11(16)7-3-4-9(8(13)5-7)14-10(15)6-12/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
TWIOBNYQXVRWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)I |
Origin of Product |
United States |
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